1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a 2,3,4-trimethoxyphenylmethyl group
Scientific Research Applications
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has diverse applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Pharmacological Research: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mechanism of Action
Target of Action
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is classified as an aromatic amine . Aromatic amines are a class of compounds that play a significant role in pharmacology, often serving as building blocks for drugs.
Mode of Action
They can act as Bronsted bases, accepting a hydron from a donor .
Biochemical Pathways
It’s worth noting that aromatic amines can be involved in a variety of biochemical processes due to their ability to interact with different biological targets .
Pharmacokinetics
The compound’s boiling point is reported to be around 200-205°c , which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
As an aromatic amine, it may have a variety of potential effects depending on its specific targets and interactions .
Preparation Methods
The synthesis of 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzyl chloride and 1-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic ring can be substituted with different functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperidine: This compound has a similar structure but contains a piperidine ring instead of a piperazine ring.
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]morpholine: This compound contains a morpholine ring instead of a piperazine ring.
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]pyrrolidine: This compound contains a pyrrolidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may differ from those of its analogs.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves the reaction of 1-methylpiperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product.", "Starting Materials": ["1-methylpiperazine", "2,3,4-trimethoxybenzyl chloride", "potassium carbonate", "lithium aluminum hydride"], "Reaction": ["Step 1: Dissolve 1-methylpiperazine in anhydrous dichloromethane", "Step 2: Add potassium carbonate to the solution and stir for 30 minutes", "Step 3: Add 2,3,4-trimethoxybenzyl chloride to the solution and stir for 24 hours", "Step 4: Filter the reaction mixture and concentrate the filtrate", "Step 5: Dissolve the resulting intermediate in anhydrous ether", "Step 6: Add lithium aluminum hydride to the solution and stir for 2 hours", "Step 7: Quench the reaction by adding water slowly", "Step 8: Extract the product with dichloromethane", "Step 9: Concentrate the organic layer to obtain the final product."] } | |
CAS No. |
53960-20-6 |
Molecular Formula |
C15H26Cl2N2O3 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H |
InChI Key |
PXMIANPUSWGLQA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl |
Synonyms |
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.